molecular formula C21H17BrClN5O B8346283 N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine

Cat. No. B8346283
M. Wt: 470.7 g/mol
InChI Key: LDZXBXBDJRISNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H17BrClN5O and its molecular weight is 470.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H17BrClN5O

Molecular Weight

470.7 g/mol

IUPAC Name

4-N-(3-bromo-4-chlorophenyl)-6-N-[(4-methoxyphenyl)methyl]pyrido[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H17BrClN5O/c1-29-15-5-2-13(3-6-15)10-24-20-9-16-19(11-25-20)26-12-27-21(16)28-14-4-7-18(23)17(22)8-14/h2-9,11-12H,10H2,1H3,(H,24,25)(H,26,27,28)

InChI Key

LDZXBXBDJRISNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound 205 (3.09 g, 8.74 mmol) and 4-methoxybenzylamine (11.5 mL, 87.4 mmol) in dry DMSO (20 mL) was stirred under a nitrogen atmosphere at 58-60° C. (bath temperature) for a week. The solution was then cooled and petroleum ether (300 mL) was added. It was stirred at room temperature for 20 min. The layers were allowed to separate and the petroleum ether layer was decanted. This procedure was repeated once more with petroleum ether (300 mL). Water (250 mL) was added and the mixture was stirred at room temperature for 20 h. The yellow/orange solid was collected by filtration and washed with water (5×20 mL), then with petroleum ether (3×30 mL). The sticky yellow/orange solid was dissolved in acetone (150 mL) at 45° C. (bath temperature). It was filtered to remove insoluble impurities. To the filtrate was added water (400 mL) and stirred at room temperature for 1 h. The solid was collected by suction-filtration, washed with water (5×25 mL), petroleum ether (3×30 mL), and dried in vacuum over silica-gel/KOH to give pure N4-(3-bromo-4-chlorophenyl)-N6-(4-methoxybenzyl)pyrido[3,4-d]pyrimidine-4,6-diamine (214) (3.01 g, 73%) as a greenish yellow solid, mp 207-210° C.; 1H NMR δ [(CD)2SO] 9.74 (s, 1H), 8.77 (s, 1H), 8.41 (s, 1H), 8.39 (d, J=2.4 Hz, 1H), 7.96 (dd, J=8.8, 2.4 Hz, 1H), 7.64 (d, J=8.8 Hz, 1H), 7.38-7.25 (m, 3H), 7.17 (s, 1H), 6.92-6.85 (m, 2H), 4.49 (d, J=6.3 Hz, 3.71 (s, 3H). Anal. Calcd for C21H17BrClN5O: C, 53.58; H, 3.64; N, 14.88%. Found C, 53.84; H, 3.55; N, 14.63%.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
300 mL
Type
solvent
Reaction Step Two

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